molecular formula C18H20N2O3S B12210456 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole

1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole

Cat. No.: B12210456
M. Wt: 344.4 g/mol
InChI Key: UKXRNXFHSGZMDB-UHFFFAOYSA-N
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Description

1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a synthetic organic compound with a complex structure. It belongs to the class of benzodiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole typically involves multiple steps. One common route includes the sulfonylation of 5-ethoxy-2,4-dimethylbenzene with a sulfonyl chloride derivative, followed by cyclization with a suitable amine to form the benzodiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time. Continuous flow processes and automated systems are often employed to enhance efficiency and safety. The use of high-purity starting materials and rigorous purification techniques, such as recrystallization and chromatography, are essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

  • 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine
  • 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)azepane
  • 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperidine

Comparison: Compared to these similar compounds, 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is unique due to its benzodiazole ring structure, which imparts distinct chemical and biological properties. The presence of the benzodiazole ring can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-methylbenzimidazole

InChI

InChI=1S/C18H20N2O3S/c1-5-23-17-11-18(13(3)10-12(17)2)24(21,22)20-14(4)19-15-8-6-7-9-16(15)20/h6-11H,5H2,1-4H3

InChI Key

UKXRNXFHSGZMDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C

Origin of Product

United States

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